molecular formula C7H9NO B6598091 2-azabicyclo[2.2.2]oct-5-en-3-one CAS No. 39170-54-2

2-azabicyclo[2.2.2]oct-5-en-3-one

Cat. No. B6598091
CAS RN: 39170-54-2
M. Wt: 123.15 g/mol
InChI Key: ZIGCILRNWVQSNC-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.2]oct-5-en-3-one (ABAO) is a bicyclic monocyclic compound with a molecular formula of C7H10O. ABAO is a versatile and important chemical in the field of organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, polymers, and other materials. ABAO has also been used in numerous scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Unique Cascade Ring-Opening/Cyclization Reaction

The compound 1-Azabicyclo[3.3.0]oct-3-en-2-one, a derivative of 2-azabicyclo[2.2.2]oct-5-en-3-one, has been synthesized through a unique cascade ring-opening/cyclization reaction involving 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with arylidene azlactones. This method provides a straightforward synthesis of a novel class of multicyclic semi-alkaloids exhibiting good antimicrobial activity (Parhizkar et al., 2017).

Synthesis of Isoxazoline-Based Carbocyclic Nucleosides

3-Benzoyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene has been used in cycloaddition reactions with benzonitrile oxide, leading to a mixture of syn and anti-regioisomeric cycloadducts. The anti-cycloadducts were further processed into isoxazoline-based carbocyclic aminols, which serve as synthons for the construction of purine nucleosides (Quadrelli et al., 2007).

Crystal Structure and Formation

The 2-azabicyclo[2.2.2]octa-2,5-diene derivative, characterized by its unique crystal structure and hydrogen bond network, exhibits boat conformations for its six-membered rings. This structure facilitates the existence of the molecules in the enamine form (Chantrapromma et al., 2012).

Synthesis of Azatetracyclo Decanes

The synthesis of 2-azabicyclo[2.2.2]oct-5-enes with an endo alkenyl substituent involves a Diels-Alder reaction and subsequent photochemical [2 + 2] cycloaddition, leading to the formation of unique 2-azatetracyclo and 3-azatetracyclo decane structures (Choi & White, 2004).

properties

IUPAC Name

2-azabicyclo[2.2.2]oct-5-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-1-3-6(8-7)4-2-5/h1,3,5-6H,2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGCILRNWVQSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.2]oct-5-en-3-one

CAS RN

39170-54-2
Record name 2-azabicyclo[2.2.2]oct-5-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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